molecular formula C11H12N2O B14437487 4-[2-(1H-Imidazol-1-yl)ethyl]phenol CAS No. 80200-06-2

4-[2-(1H-Imidazol-1-yl)ethyl]phenol

Cat. No.: B14437487
CAS No.: 80200-06-2
M. Wt: 188.23 g/mol
InChI Key: GNEGQWVZASEYDC-UHFFFAOYSA-N
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Description

4-[2-(1H-Imidazol-1-yl)ethyl]phenol is an organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.

Preparation Methods

The synthesis of 4-[2-(1H-Imidazol-1-yl)ethyl]phenol can be achieved through several methods. One common method involves the N-alkylation of imidazole derivatives with 4-alkoxybenzyl chlorides . Another method is the O-alkylation of 4-[(1H-imidazol-1-yl)methyl]phenol derivatives . These reactions typically require specific conditions such as the presence of a base and a suitable solvent. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[2-(1H-Imidazol-1-yl)ethyl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield hydroquinones.

Comparison with Similar Compounds

4-[2-(1H-Imidazol-1-yl)ethyl]phenol can be compared with other similar compounds such as clemizole, etonitazene, and enviroxime . These compounds also contain the imidazole ring and exhibit similar biological activities. this compound is unique due to its specific substitution pattern and the presence of the phenol group, which imparts distinct chemical and biological properties. Other similar compounds include astemizole, omeprazole, and pantoprazole, which are used for their antihistaminic and antiulcer activities .

Properties

CAS No.

80200-06-2

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-(2-imidazol-1-ylethyl)phenol

InChI

InChI=1S/C11H12N2O/c14-11-3-1-10(2-4-11)5-7-13-8-6-12-9-13/h1-4,6,8-9,14H,5,7H2

InChI Key

GNEGQWVZASEYDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN2C=CN=C2)O

Origin of Product

United States

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